molecular formula C14H13N B1353861 1,2-dimethyl-3H-benzo[e]indole CAS No. 57582-31-7

1,2-dimethyl-3H-benzo[e]indole

Cat. No.: B1353861
CAS No.: 57582-31-7
M. Wt: 195.26 g/mol
InChI Key: JLIDRDJNLAWIKT-UHFFFAOYSA-N
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Description

1,2-dimethyl-3H-benzo[e]indole is a heterocyclic aromatic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The structure of this compound consists of a benzene ring fused to a pyrrole ring, with two methyl groups attached at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-dimethyl-3H-benzo[e]indole can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Fischer Indole Synthesis due to its simplicity and high yield. The reaction is carried out in the presence of strong acids like hydrochloric acid or sulfuric acid at elevated temperatures.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-3H-benzo[e]indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

1,2-dimethyl-3H-benzo[e]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDRDJNLAWIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500851
Record name 1,2-Dimethyl-3H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57582-31-7
Record name 1,2-Dimethyl-3H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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